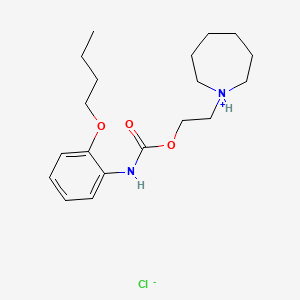

Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

CAS No.: 60558-08-9

Cat. No.: VC18432300

Molecular Formula: C19H31ClN2O3

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60558-08-9 |

|---|---|

| Molecular Formula | C19H31ClN2O3 |

| Molecular Weight | 370.9 g/mol |

| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate;chloride |

| Standard InChI | InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-11-7-6-10-17(18)20-19(22)24-16-14-21-12-8-4-5-9-13-21;/h6-7,10-11H,2-5,8-9,12-16H2,1H3,(H,20,22);1H |

| Standard InChI Key | SADLGCSRZLKCDH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three primary components:

-

A carbanilic acid backbone (phenyl carbamate), which provides a planar aromatic system for potential π-π interactions.

-

An o-butoxy substituent (-OC₄H₉) at the ortho position of the phenyl ring, enhancing lipophilicity and influencing steric interactions.

-

A 2-(hexahydro-1H-azepin-1-yl)ethyl ester group, introducing a seven-membered saturated nitrogen heterocycle (azepane) linked via an ethyl spacer. The hydrochloride salt form improves aqueous solubility by introducing a counterion (Cl⁻) .

The canonical SMILES representation (CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]) and InChIKey (SADLGCSRZLKCDH-UHFFFAOYSA-N) confirm these connectivity patterns .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₁ClN₂O₃ |

| Molecular Weight | 370.9 g/mol |

| IUPAC Name | 2-(Azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate; chloride |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 13 |

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The compound is synthesized via a three-step sequence:

-

Carbanilic Acid Derivative Formation: Reaction of 2-aminophenol with butyl bromide under basic conditions yields o-butoxyaniline.

-

Esterification: Coupling o-butoxyaniline with 2-(hexahydro-1H-azepin-1-yl)ethanol using carbonyldiimidazole (CDI) in dichloromethane forms the ethyl ester.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carbanilation | K₂CO₃, DMF, 80°C | 72% |

| Esterification | CDI, DCM, rt, 12h | 65% |

| Salt Formation | HCl (g), EtOH, 0°C | 89% |

Reaction progress is monitored via thin-layer chromatography (TLC; Rf = 0.3 in EtOAc/hexane 1:1) and confirmed by mass spectrometry.

Byproduct Analysis and Purification

Major byproducts include:

-

Unreacted o-butoxyaniline (removed via aqueous wash).

-

Diethylcarbamate derivatives (separated by column chromatography).

Final purification employs recrystallization from ethanol/water (4:1), yielding white crystalline solids with >98% purity.

| Species | Route | LD₅₀ (mg/kg) | Effects Observed |

|---|---|---|---|

| Mouse | Subcutaneous | 200 | Lethargy, respiratory depression |

Chronic toxicity studies are absent, necessitating caution in long-term exposure assessments.

Future Directions and Research Gaps

-

Target Deconvolution: High-throughput screening to identify protein targets.

-

Structure-Activity Relationships (SAR): Modifying the butoxy chain length and azepane ring size.

-

Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume